methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with an imidazo[4,5-c]pyridine structure, which is further connected to a benzoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of a pyridine aldehyde with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) to form the imidazo[4,5-c]pyridine core . This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to interact with biopolymers in living organisms, potentially inhibiting the function of enzymes or receptors involved in microbial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
Uniqueness
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of a pyridine ring fused with an imidazo[4,5-c]pyridine structure and a benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N5O3/c1-28-19(26)14-6-2-3-7-15(14)24-20(27)25-10-8-16-17(23-12-22-16)18(25)13-5-4-9-21-11-13/h2-7,9,11-12,18H,8,10H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
OWNYVZJZJKNJKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3 |
Origin of Product |
United States |
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